3-Isoniazid, also known as 3-pyridinecarboxylic acid hydrazide, is a chemical compound that plays a significant role in medicinal chemistry, particularly in the treatment of tuberculosis. It is a derivative of isoniazid, which is a well-known antitubercular agent. The compound's structure is characterized by a hydrazide functional group attached to a pyridine ring, which contributes to its biological activity.
3-Isoniazid can be synthesized from isoniazid through various chemical reactions. Isoniazid itself is derived from the reaction of hydrazine with isonicotinic acid. The compound's relevance in pharmacology stems from its ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
3-Isoniazid is classified as an antitubercular agent and belongs to the broader category of hydrazide compounds. Its mechanism of action involves interference with bacterial cell wall synthesis, making it effective against specific bacterial strains.
The synthesis of 3-Isoniazid can be achieved through several methods:
The synthesis typically requires careful control of temperature and pH to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress of the reaction and confirm the structure of the synthesized compound.
The molecular structure of 3-Isoniazid features a pyridine ring with a hydrazide substituent. The chemical formula is , and its molecular weight is approximately 137.14 g/mol.
3-Isoniazid undergoes various chemical reactions that are significant for its biological activity:
These reactions are often influenced by factors such as solvent choice, temperature, and the presence of catalysts. Kinetic studies may be conducted to understand the reaction mechanisms better.
The mechanism of action of 3-Isoniazid primarily revolves around its ability to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity and leads to bacterial cell death.
Relevant data indicates that these properties contribute to its efficacy as an antitubercular agent while also posing challenges in formulation development for therapeutic use.
3-Isoniazid has several important applications:
Isoniazid (isonicotinic acid hydrazide), discovered in 1912 but identified as an antitubercular agent in 1951, became a cornerstone of tuberculosis chemotherapy due to its potent activity against Mycobacterium tuberculosis. Its clinical adoption revealed significant limitations, primarily dose-dependent hepatotoxicity and peripheral neuropathy, linked to metabolic activation via the N-acetyltransferase-2 enzyme and subsequent reactive metabolite formation [1]. Early research focused on structural derivatives to mitigate these issues while retaining bioactivity. The foundational observation that nicotinamide exhibited antimycobacterial properties spurred investigations into pyridinecarboxylic acid derivatives, leading to the serendipitous identification of isoniazid itself during synthetic efforts targeting thiosemicarbazone analogs [3] [8]. By the 1970s, mechanistic studies established that isoniazid acts as a prodrug, activated by the mycobacterial catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical. This radical adducts with NAD⁺, inhibiting InhA (enoyl-acyl carrier protein reductase) and disrupting mycolic acid biosynthesis essential for the bacterial cell wall [3] [10]. Resistance mechanisms, particularly katG mutations and overexpression of InhA, alongside metabolic instability (N-acetylation), highlighted the need for derivatives resistant to deactivation. This spurred the development of analogs modified at the hydrazide group (-CONHNH₂), including 3-position variants, aiming to bypass metabolic toxicity and overcome resistance [1] [9].
Synthetic strategies for 3-Isoniazid derivatives prioritize modifying the reactive terminal amine (-NH₂) of the hydrazide group or conjugating isoniazid to pharmacophores while preserving the pyridine core essential for activation. Key methodologies include:
Table 1: Representative Synthetic Methods for 3-Isoniazid Derivatives
Derivative Class | Key Reagents/Conditions | Yield Range | Primary Structural Modification Site | Reference |
---|---|---|---|---|
Pyrazinoic Acid-INH Hybrid | Benzotriazole, SOCl₂, Microwave (100°C) | 75-92% | Hydrazide NH₂ conjugated via amino acid | [4] |
Silver(I)-INH Complex | AgNO₃, H₂O, ambient temperature, dark | ~70% (isolated) | Coordination at C=O and NH₂ | [6] |
INH-Indoleamide Conjugate | Activated ester (e.g., NHS), DMF, base catalysis | 60-85% | Hydrazide NH₂ linked to indole-2-carboxyl | [9] |
Adamantyl-INH | Adamantoyl chloride, pyridine, RT | 65-78% | N-acylation of hydrazide | [9] |
Bis-Hydrazone | Terephthalaldehyde, H₃PO₄, H₂O, 100°C | ~70% | Hydrazone formation at C=O | [7] |
Optimization of 3-Isoniazid derivatives focuses on addressing metabolic instability, enhancing target penetration, and overcoming resistance mechanisms:
Table 2: Bioactivity of Representative Optimized 3-Isoniazid Derivatives
Derivative | Structure Key Feature | M. tb H37Rv MIC (µg/mL) | Notable Advantages | Reference |
---|---|---|---|---|
Ag(I)-INH Complex | Bidentate Ag coordination | 0.78 | Potency exceeding INH, alternative mechanism? | [6] |
INH-POA Hybrid 21a | POA-L-Amino Acid-INH linker | 2 | High potency vs DS strains, low cytotoxicity (Vero IC₅₀ ≥64 µg/mL) | [9] |
Adamantyl-INH 10b | N'-Adamantoyl | 8-16 | Blocked N-acetylation, increased lipophilicity | [9] |
INH-Indoleamide 18 | Linked to MmpL3 inhibitor scaffold | 16 | Potential dual-targeting (InhA & MmpL3) | [9] |
Bis-Hydrazone BISHDZHI | Terephthalaldehyde bis-Schiff base | Data pending | Structural rigidity, multi-donor capability | [7] |
These strategic modifications demonstrate that targeted chemical alterations to the isoniazid scaffold, particularly at the hydrazide moiety, yield derivatives with improved metabolic stability, enhanced bioavailability, and potent antimycobacterial activity. The most promising candidates, such as the INH-POA hybrid 21a and the Ag-INH complex, combine retained activity against drug-sensitive strains with novel properties circumventing key limitations of the parent drug [4] [6] [9]. Research continues to focus on hybrids leveraging synergistic mechanisms and derivatives active against multidrug-resistant strains.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: